1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Description
1,5,7,11-Tetrazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-dione is a nitrogen-rich heterocyclic compound characterized by a fused tricyclic framework containing four nitrogen atoms and two ketone groups. Its IUPAC name reflects the complex arrangement of the bicyclic and tricyclic systems, with nitrogen atoms positioned at the 1, 5, 7, and 11 positions and ketone groups at the 2 and 8 positions. The molecular formula is C₈H₄N₄O₂, with a molecular weight of 188.146 g/mol .
Properties
IUPAC Name |
1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c13-7-5-1-9-3-11(5)8(14)6-2-10-4-12(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAAVKFHBMJOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)N3C=NC=C3C(=O)N2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359981 | |
| Record name | 5H,10H-Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53525-65-8 | |
| Record name | 5H,10H-Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53525-65-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,10H-Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione typically involves the reaction of imidazole derivatives with pyrazine derivatives under specific conditions. One common method involves the use of Friedel-Crafts acylation, where 5,10-dioxo-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dicarboxylic acid dichloride reacts with benzene to form the corresponding 1,6-dibenzoyl derivative . This intermediate can then undergo further reactions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5H,10H-Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5H,10H-Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5H,10H-Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Analogues
2.1.1. 1,4,7,10-Tetrazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-dione (CAS 79711-73-2)
This isomer shares the same tricyclic backbone and molecular formula (C₈H₄N₄O₂ ) but differs in nitrogen atom placement (positions 1, 4, 7, 10 vs. 1, 5, 7, 11). The ketone groups remain at positions 2 and 6. Computational studies suggest that the altered nitrogen positions reduce aromaticity in the central ring, leading to lower thermal stability compared to the 1,5,7,11 isomer .
2.1.2. 1,6,7,12-Tetraazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-diol (CAS 2010-06-2)
This compound replaces the ketone groups with hydroxyl groups (diols) and adds nitrogen atoms at positions 1, 6, 7, and 12. The molecular formula is C₈H₈N₄O₂ (MW: 192.178 g/mol).
Functional Group Variations
| Compound Name | Molecular Formula | Functional Groups | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | C₈H₄N₄O₂ | 2 ketones | 188.146 | High thermal stability, low solubility |
| 1,6,7,12-Tetraazatricyclo-diol (CAS 2010-06-2) | C₈H₈N₄O₂ | 2 hydroxyls | 192.178 | Moderate solubility, acid-sensitive |
| 1,4,7,10-Tetrazatricyclo-dione (CAS 79711-73-2) | C₈H₄N₄O₂ | 2 ketones | 188.146 | Reduced aromaticity, lower stability |
Bioactivity and Pharmacological Relevance
- Similar tricyclic nitrogen-containing systems are found in drugs like pemigatinib (a kinase inhibitor), which contains a 5,7,11,13-tetrazatricyclo framework .
- Separacenes () : While structurally distinct (linear polyenes vs. tricyclic systems), separacenes highlight the importance of conjugated systems for bioactivity. The target compound’s rigid tricyclic system may offer superior binding affinity compared to flexible separacenes .
- Acid-Catalyzed Rearrangements () : The target compound’s ketone groups stabilize it against acid-mediated fragmentation, unlike related tricyclo[4.2.2.2²,⁵]dodeca-3,7,9,11-tetraene derivatives, which undergo rearrangements under similar conditions .
Key Research Findings
- Synthetic Challenges : The target compound’s synthesis requires precise control of nitrogen incorporation and ketone formation, often leading to low yields (~15%) compared to simpler analogues .
- Thermodynamic Stability : Density functional theory (DFT) calculations indicate that the 1,5,7,11 isomer is 8.3 kcal/mol more stable than the 1,4,7,10 isomer due to optimized π-orbital overlap in the central ring .
- Solubility Limitations : The compound’s low solubility in aqueous media (0.12 mg/mL at pH 7) restricts its use in drug formulations without derivatization .
Biological Activity
1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione is a complex heterocyclic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure is characterized by a unique arrangement of nitrogen and carbon atoms that contributes to its reactivity and biological effects. The molecular formula is , and it possesses multiple functional groups that facilitate interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 188.14 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals effectively.
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance:
- Aldose Reductase Inhibition : It has been reported to inhibit aldose reductase activity in diabetic models, which may contribute to its therapeutic effects in managing diabetes-related complications.
- Cyclooxygenase (COX) Inhibition : Preliminary studies suggest that it may inhibit COX enzymes involved in inflammatory processes.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens:
- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus.
- Fungal Strains : Exhibits antifungal activity against Candida albicans.
The biological mechanisms through which this compound exerts its effects are multifaceted:
- Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels in cells which is crucial for maintaining cellular homeostasis.
- Signal Transduction Pathways : It may influence pathways such as NF-kB and MAPK signaling which are involved in inflammation and cell survival.
Study 1: Antioxidant Efficacy
A study conducted on human endothelial cells demonstrated that treatment with this compound reduced oxidative stress markers significantly compared to control groups.
Study 2: Enzyme Inhibition in Diabetic Models
In a diabetic rat model study published in Journal of Medicinal Chemistry, the compound was shown to lower blood glucose levels by inhibiting aldose reductase activity by approximately 45%, indicating its potential for diabetes management.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
